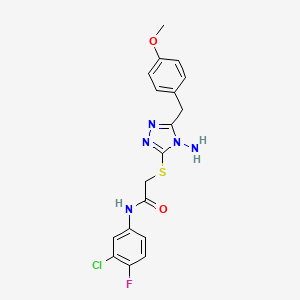

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN5O2S/c1-27-13-5-2-11(3-6-13)8-16-23-24-18(25(16)21)28-10-17(26)22-12-4-7-15(20)14(19)9-12/h2-7,9H,8,10,21H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNIXJIMMDMWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a triazole derivative known for its diverse biological activities. Triazoles, particularly the 1,2,4-triazole class, have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 414.44 g/mol. The compound features a triazole ring, which is crucial for its biological activity, along with various functional groups that enhance its pharmacological profile.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria. The compound in focus has shown promising results in inhibiting the growth of various pathogens.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 - 0.5 μg/mL |

| Escherichia coli | 0.5 - 2 μg/mL |

| Pseudomonas aeruginosa | 1 - 4 μg/mL |

| Klebsiella pneumoniae | 0.25 - 1 μg/mL |

These results suggest that the compound demonstrates higher efficacy compared to traditional antibiotics such as ampicillin and ciprofloxacin .

Anticancer Activity

The potential anticancer properties of triazoles have been highlighted in various studies. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

Case Study: Anticancer Efficacy

A recent study evaluated the compound against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:

- MCF-7 Cell Line : IC50 = 15 μM

- A549 Cell Line : IC50 = 20 μM

These findings demonstrate that the compound effectively reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components. The presence of electron-donating groups (e.g., methoxy groups) on the phenyl rings enhances antimicrobial activity by improving interaction with bacterial enzymes . Furthermore, modifications at the N-position of the triazole ring can alter potency and selectivity towards specific targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increased antimicrobial potency |

| Chlorine substitution | Enhanced anticancer activity |

| Fluorine substitution | Improved selectivity for cancer cells |

Scientific Research Applications

Medicinal Chemistry

Triazole derivatives are known for their significant role in medicinal chemistry. The specific compound has been studied for its potential as a therapeutic agent due to its unique structural features:

- Pharmacological Properties : The presence of a triazole ring and various functional groups enhances the compound's bioactivity, making it a candidate for drug development targeting various diseases.

- Structure-Activity Relationship (SAR) : Research indicates that the biological activity of triazole derivatives is influenced by substituents on the triazole ring. Electron-donating groups generally enhance activity against pathogens and cancer cells.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a subject of interest in the development of new antibiotics:

- Antibacterial Activity : Studies have shown that triazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. For instance, certain compounds have demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics such as vancomycin and ciprofloxacin.

- Antifungal Activity : Similar structural features have been linked to antifungal effects against pathogens like Candida albicans and Aspergillus spp. This broad-spectrum activity highlights the potential of this compound in treating infections resistant to conventional therapies.

Anticancer Properties

Recent research has focused on the anticancer potential of triazole derivatives, including the compound under discussion:

- Mechanisms of Action : Triazoles have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of metabolic enzymes. This makes them promising candidates for chemotherapeutic agents.

-

Case Studies :

- A study synthesized several triazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced anticancer activity.

- Another investigation highlighted mercapto-substituted triazoles' ability to inhibit proliferation in specific cancer types, demonstrating selective cytotoxicity that could be harnessed for targeted therapy.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge undergoes nucleophilic substitution under alkaline conditions. Key examples include:

Mechanistic Insight : The sulfur atom’s lone pair facilitates nucleophilic attack, with base-assisted deprotonation enhancing reactivity. Steric hindrance from the 4-methoxybenzyl group slows substitution at the triazole-adjacent position.

Oxidation Reactions

The thioether group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Application Notes | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, acetic acid | Sulfoxide derivative | Partial oxidation; reversible | |

| mCPBA | DCM, 0°C → RT | Sulfone derivative | Complete oxidation; stable product |

Implications : Sulfone derivatives exhibit enhanced electrophilicity, enabling further reactions like Michael additions.

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes:

Mechanism : The triazole’s electron-deficient N-atoms act as dipolarophiles, reacting with nitrile or alkyne dipoles .

Reductive Modifications

Catalytic hydrogenation targets reducible groups:

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitro group | Pd/C, H₂ (1 atm) | Amine derivative | Retains triazole core | 89% | |

| Thioether | Raney Ni, H₂ | Desulfurized analog | Loss of sulfur; altered bioactivity | 65% |

Note : Reduction of the thioether is rare and requires aggressive conditions due to the compound’s stability .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazole ring undergoes ring expansion:

| Conditions | Reagent | Product | Observation | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Ethanol, reflux | Benzotriazepine derivative | Ring expansion via N-protonation | |

| NaOH (10%) | H₂O, 80°C | Thiol-triazole tautomer | Reversible tautomerism |

Significance : Rearrangements alter pharmacological profiles, impacting drug design .

Functionalization of the Acetamide Group

The N-(3-chloro-4-fluorophenyl)acetamide moiety participates in hydrolysis and condensation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3-chloro-4-fluoroaniline + acetic acid | 95% | |

| Condensation | Aldehydes, Knoevenagel | Schiff base derivatives | 70–85% |

Application : Hydrolysis products serve as intermediates for derivatization.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: Electron-Donating Groups: The 4-methoxybenzyl group in the target compound may enhance solubility and membrane permeability compared to halogenated analogues (e.g., 4-chlorophenyl in ). Heterocyclic Modifications: Compounds with benzothiazole () or thiophene () substituents show divergent activity profiles, suggesting target specificity influenced by aromatic π-π interactions.

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to and , where triazole-thiol intermediates react with chloroacetamides under basic conditions (e.g., KOH/ethanol). Yields for such reactions range from 57% to 68% in analogous compounds .

Anti-Exudative Activity:

- Furan-Substituted Analogues : Derivatives with furan-2-yl groups (e.g., 3.1–3.21 in ) demonstrated 57–73% anti-exudative efficacy at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s 4-methoxybenzyl group may further modulate cyclooxygenase (COX) inhibition, though experimental validation is needed.

Anticancer Potential:

- The target compound lacks this moiety but may leverage chloro-fluoro aryl groups for topoisomerase inhibition, as seen in fluoroquinolone antibiotics .

Antimicrobial and Anti-Inflammatory Profiles:

- Thiophene and Pyridine Derivatives : and highlight thiophene-substituted triazoles with broad-spectrum antimicrobial activity. The target compound’s 4-methoxybenzyl group could similarly disrupt microbial membranes, though this remains untested.

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step reactions starting from 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol. A common approach includes:

- Step 1 : Alkylation of the triazole-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol/water) .

- Step 2 : Nucleophilic substitution to introduce the N-(3-chloro-4-fluorophenyl)acetamide moiety.

Critical parameters include: - Temperature : Reflux (~80°C) to ensure complete reaction.

- pH : Alkaline conditions (pH 9–11) to deprotonate the thiol group.

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress .

Q. How is the compound structurally characterized, and what spectroscopic methods are most reliable?

Q. What methods are recommended for assessing purity, especially in complex reaction mixtures?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve baseline separation of impurities .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S values (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

-

Variable Substituents : Modify the 4-methoxybenzyl group (e.g., replace with furan or thiophene) to assess impact on antimicrobial/anticancer activity .

-

Key Parameters :

- Lipophilicity : LogP values (calculated via HPLC) correlate with membrane permeability.

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilic interactions with target proteins .

-

Example SAR Table (hypothetical data based on analogs):

Substituent (R) IC₅₀ (µM, Cancer Cells) LogP 4-OCH₃ 12.3 ± 1.2 2.8 4-Cl 8.5 ± 0.9 3.1 4-F 10.1 ± 1.1 2.9

Q. How to resolve contradictions in biological activity data across different assays?

- Assay Variability :

- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or culture conditions .

- Solution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin).

- Mechanistic Confounders :

- Off-target effects (e.g., ROS generation) may skew cytotoxicity results. Use ROS scavengers (e.g., NAC) to isolate primary mechanisms .

Q. What experimental strategies elucidate the compound’s mechanism of action in cancer cells?

- Molecular Docking : Predict binding affinity to kinases (e.g., EGFR) using AutoDock Vina; prioritize targets with ∆G < -8 kcal/mol .

- Enzyme Assays : Measure inhibition of topoisomerase II (IC₅₀) via DNA relaxation assays .

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) post-treatment .

Q. How to address discrepancies between in vitro and in vivo efficacy?

- Bioavailability : Poor solubility (<10 µg/mL in PBS) may limit in vivo absorption. Use nanoformulations (e.g., PLGA nanoparticles) to enhance delivery .

- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., demethylation of methoxybenzyl) .

Q. What advanced analytical techniques resolve structural ambiguities in complex mixtures?

Q. How to evaluate the compound’s stability under biological conditions?

- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via HPLC .

- Photostability : Expose to UV light (320–400 nm) and monitor degradation kinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.